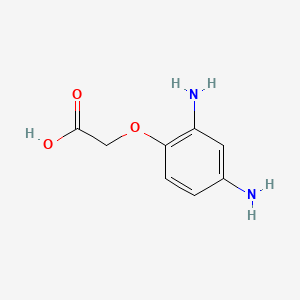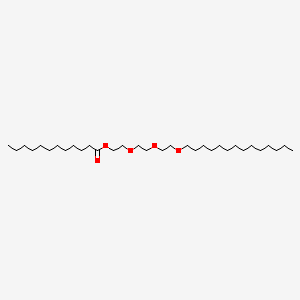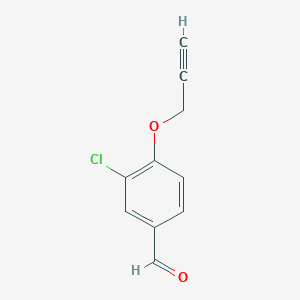
3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde
Descripción general
Descripción
3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde, also known as 3-chloro-4-propynylbenzaldehyde, is an important organic chemical compound that is used in a variety of laboratory applications. It is a colorless solid that is soluble in common organic solvents such as ethyl acetate, ethanol, and diethyl ether. It is used in the synthesis of pharmaceuticals and other organic compounds, as well as in the preparation of dyes, fragrances, and flavors. It is also used in the production of polymers and in the manufacture of photographic materials.
Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- Talybov and Baghirli (2020) described a reaction involving chloromethyl propargyl ether and 4-(bromomethyl)benzaldehyde in the presence of zinc metal and a chiral ligand. This resulted in a compound with moderate yield and high selectivity, highlighting the utility of propargyl ethers in organic synthesis (Talybov & Baghirli, 2020).
Antioxidant, Antimicrobial, and Anticancer Properties :
- Konuş et al. (2019) synthesized derivatives of 2-(prop-2-yn-1-yloxy)benzaldehyde, demonstrating that these compounds possess notable antioxidant, antimicrobial, and anticancer properties. Particularly, one of the compounds showed significant cytotoxic activity against a breast adenocarcinoma cell line (Konuş et al., 2019).
Fluorescent Anticancer Agents :
- Kumar et al. (2018) reported the synthesis of fluorescent 1,4-dihydropyridine-linked bis-triazoles using a propargyl ether derivative. Some synthesized compounds showed better anticancer activity than the standard drug tamoxifen against breast carcinoma cells, and were also non-toxic to normal cells. This highlights the potential application of these compounds in tumor cell imaging (Kumar et al., 2018).
Chemoselective Reactions and Theoretical Investigations :
- Javan Khoshkholgh et al. (2012) described the CuI-catalyzed intramolecular oxa-DielsAlder reaction of 2-(prop-2-yn-1-yloxy)benzaldehydes, providing insights into the reaction mechanism through theoretical investigations. This research underscores the importance of propargyl ethers in facilitating chemoselective reactions (Javan Khoshkholgh et al., 2012).
Propiedades
IUPAC Name |
3-chloro-4-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCJAUZZEFTKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390897 | |
| Record name | 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |
CAS RN |
443291-07-4 | |
| Record name | 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



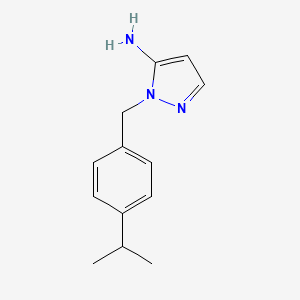
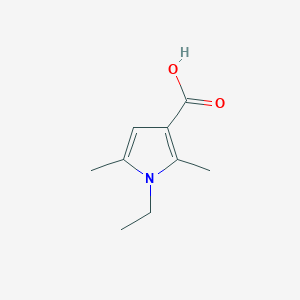
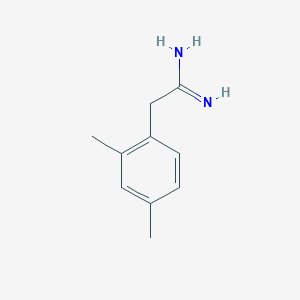
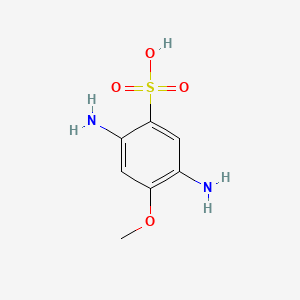
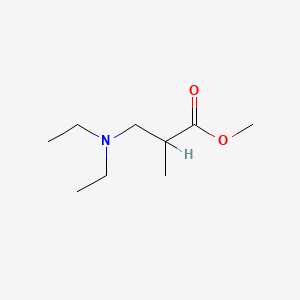
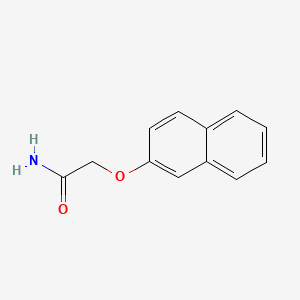
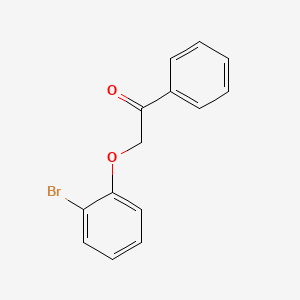
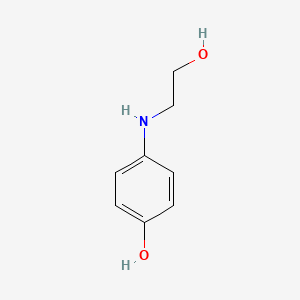
![4-[[4-(Diphenylmethyl)piperazin-1-yl]methyl]-N-methylbenzene-1,2-diamine](/img/structure/B1622172.png)
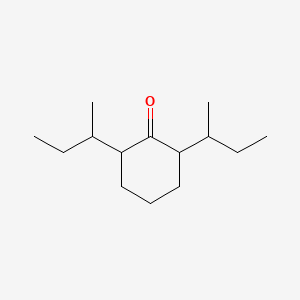
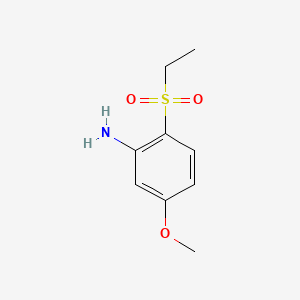
![N-[4-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-YL)phenyl]acrylamide](/img/structure/B1622179.png)
